molecular formula C10H19Cl2NO2 B6314098 Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride CAS No. 1276088-72-2

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride

Cat. No. B6314098
CAS RN: 1276088-72-2
M. Wt: 256.17 g/mol
InChI Key: ZXSLRVJSQWBGKZ-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H19Cl2NO2 . It has a molecular weight of 256.17 . This compound is often used as a building block in chemical synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of +4°C .

Scientific Research Applications

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is used in a variety of scientific research applications. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of organic compounds. It is also used as a catalyst for polymerization reactions and as a stabilizer for enzyme-catalyzed reactions. In addition, this compound is used as a surfactant in the production of emulsions and dispersions, and as a corrosion inhibitor in aqueous systems.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is not well understood. However, it is believed that the compound acts as a surfactant, which means it reduces the surface tension between two immiscible liquids. This allows the two liquids to mix more easily, which can improve the efficiency of a reaction. In addition, this compound is believed to act as a catalyst for certain reactions, which can increase the rate at which a reaction occurs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal studies. In addition, this compound has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride in laboratory experiments include its water solubility, its low toxicity, and its ability to act as a surfactant and catalyst. The main limitation of this compound is its lack of specificity, which can lead to the synthesis of impure products.

Future Directions

Given the potential therapeutic applications of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride, there are a number of future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research is needed to explore the potential of this compound as a corrosion inhibitor and its ability to catalyze polymerization reactions. Finally, further studies are needed to determine the optimal conditions for the synthesis of this compound and to develop improved methods for its purification.

Synthesis Methods

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride can be synthesized by the reaction of 2-chloroethyl piperidine-4-carboxylate with hydrochloric acid in an aqueous medium. The reaction is typically carried out in an aqueous solution of hydrochloric acid at a temperature of 70-80°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by precipitation with methanol or ethanol.

Safety and Hazards

The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

ethyl 4-(2-chloroethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSLRVJSQWBGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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